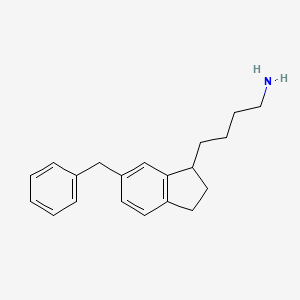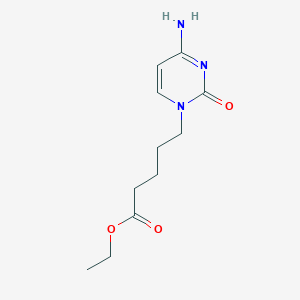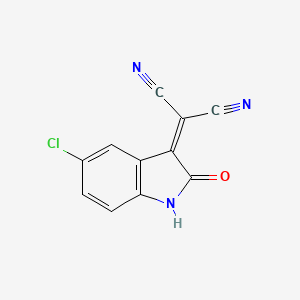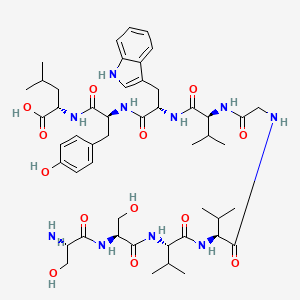
1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- is a chemical compound with a complex structure that includes an indene backbone, a butanamine side chain, and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of indene derivatives followed by amination. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce more saturated amines.
Applications De Recherche Scientifique
1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylmethyl group may enhance binding affinity, while the butanamine side chain can interact with active sites or catalytic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indene, 2,3-dihydro-1-methyl-3-phenyl-: This compound has a similar indene backbone but lacks the butanamine side chain.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Another indene derivative with different substituents.
1H-Indene, 2-butyl-1-hexyl-2,3-dihydro-: Features longer alkyl chains compared to the butanamine side chain.
Uniqueness
1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the butanamine side chain and phenylmethyl group differentiates it from other indene derivatives, making it a valuable compound for targeted research and development.
Propriétés
Numéro CAS |
193819-38-4 |
|---|---|
Formule moléculaire |
C20H25N |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
4-(6-benzyl-2,3-dihydro-1H-inden-1-yl)butan-1-amine |
InChI |
InChI=1S/C20H25N/c21-13-5-4-8-18-11-12-19-10-9-17(15-20(18)19)14-16-6-2-1-3-7-16/h1-3,6-7,9-10,15,18H,4-5,8,11-14,21H2 |
Clé InChI |
CFXFIKUJAHECFS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1CCCCN)C=C(C=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
![Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-](/img/structure/B12570295.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12570296.png)
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)


![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)




![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)

